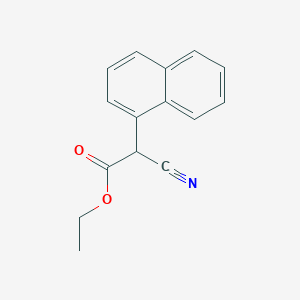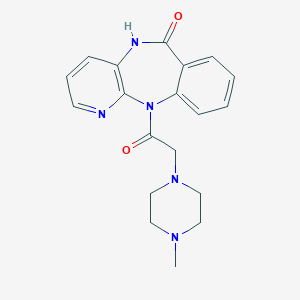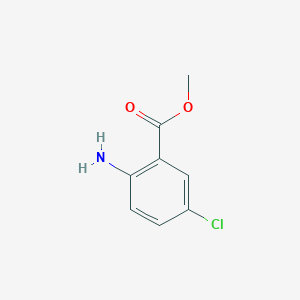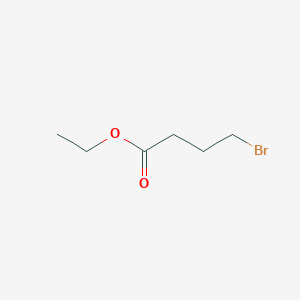
9-甲基芴
概述
描述
Synthesis Analysis
The synthesis of 9-Methylfluorene is a topic of considerable interest due to its applications in various chemical reactions. A method involves a three-step process starting from fluorenone, highlighting the compound's accessibility for research and industrial purposes (Bowen, Aavula, & Mash, 2002).
Molecular Structure Analysis
The study of 9-Methylfluorene's molecular structure, particularly when substituted with different atoms or groups, reveals significant insights into its electronic and optical properties. Density-functional theory studies have been applied to investigate these properties, showcasing the compound's highly aromatic and electrooptically active nature (Chen, Zheng, Fan, & Huang, 2007).
Chemical Reactions and Properties
9-Methylfluorene undergoes interesting chemical reactions, such as its use in palladium-catalyzed cross-coupling/annulation cascade reactions for the synthesis of 9-Hydroxy and 9-Aminofluorenes (François et al., 2018). This versatility underscores its utility in complex organic syntheses.
Physical Properties Analysis
The study of 9-Methylfluorene's physical properties, such as its phase transitions, provides valuable insights. For instance, 9-Methylfluoren-9-ol exhibits a reversible phase transition at specific temperatures, affecting its crystal structure and thereby its chemical reactivity and physical properties (Morris, Muir, & Ryder, 2002).
Chemical Properties Analysis
Analyzing the chemical properties of 9-Methylfluorene, such as its electrochemical behavior, reveals its potential in applications like polymerization initiators. Its reactivity with various reagents and under different conditions has been extensively studied, providing a deep understanding of its chemical behavior (Lassalle, Boileau, & Sigwalt, 1977).
科学研究应用
有机合成中间体
9-甲基芴用作有机合成的中间体。其稳定的多环结构使其成为合成各种有机化合物(包括药物和农用化学品)的宝贵基石。该化合物能够进行卤化、硝化和磺化等反应,扩展了其在创建各种衍生物方面的用途 .
材料科学
在材料科学中,9-甲基芴用于开发新型有机半导体。其芳香族结构有助于电荷传输特性,使其成为用于有机发光二极管 (OLED) 和有机光伏 (OPV) 的候选材料 .
催化
9-甲基芴可以作为过渡金属配合物中的配体。这些配合物由于其增强的稳定性和反应性,通常用作有机反应(包括聚合过程和交叉偶联反应)的催化剂 .
荧光研究
该化合物的荧光特性使其可用于荧光光谱学,作为探针研究分子相互作用和动力学。它可以掺入更大的分子中,以研究芴部分周围的环境 .
药物化学
在药物化学中,9-甲基芴衍生物因其生物活性而受到研究。对芴核心进行修饰可以产生具有潜在治疗应用的化合物,例如抗癌剂或抗炎剂 .
环境科学
9-甲基芴因其环境行为而受到研究,特别是它在各种条件下的转化和降解。了解其与光和氧气等环境因素的相互作用有助于评估其对生态系统的长期影响 .
高分子化学
该化合物也用于合成特种聚合物。通过将 9-甲基芴掺入聚合物中,研究人员可以改变材料的物理性质,例如热稳定性和机械强度 .
分析化学
在分析化学中,9-甲基芴可以用作色谱分析中的标准品来校准仪器,或用作质谱研究中的参考化合物,因为它具有明确定义的结构和质量 .
作用机制
Target of Action
9-Methylfluorene, also known as 9-METHYL-9H-FLUORENE, is a polycyclic aromatic hydrocarbon . Its primary target is the cytochrome P-450 enzyme system . This enzyme system plays a crucial role in the metabolism of various substances within the body.
Mode of Action
The interaction of 9-Methylfluorene with its target, the cytochrome P-450 enzyme system, results in the oxygenation of the compound . Specifically, 9-Methylfluorene is oxygenated to 9-hydroperoxy-9-methylfluorene and 9-hydroxy-9-methylfluorene . This reaction requires molecular oxygen and is inhibited by carbon monoxide .
Biochemical Pathways
The biochemical pathway affected by 9-Methylfluorene involves the metabolism of aromatic hydrocarbons . The oxygenation of 9-Methylfluorene by the cytochrome P-450 enzyme system is a key step in this pathway .
Pharmacokinetics
Given its interaction with the cytochrome p-450 enzyme system, it is likely that it undergoes hepatic metabolism .
Result of Action
The oxygenation of 9-Methylfluorene results in the formation of 9-hydroperoxy-9-methylfluorene and 9-hydroxy-9-methylfluorene . These metabolites may have different properties and biological activities compared to the parent compound, 9-Methylfluorene.
Action Environment
The action of 9-Methylfluorene is influenced by various environmental factors. For instance, the presence of molecular oxygen is required for its oxygenation . Additionally, the reaction is inhibited by carbon monoxide , indicating that the action of 9-Methylfluorene may be affected by the oxygen and carbon monoxide levels in the environment.
安全和危害
9-Methylfluorene is probably combustible . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with 60-70% ethanol and transferred to a suitable container . It is recommended to wear a NIOSH-approved half face respirator equipped with an organic vapor/acid gas cartridge .
属性
IUPAC Name |
9-methyl-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-10-11-6-2-4-8-13(11)14-9-5-3-7-12(10)14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEJRZRAUYJYCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
| Record name | 9-METHYLFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20653 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073957 | |
| Record name | 9-Methylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Prisms. (NTP, 1992) | |
| Record name | 9-METHYLFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20653 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
309 to 313 °F at 15 mmHg (NTP, 1992) | |
| Record name | 9-METHYLFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20653 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.0263 at 151 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 9-METHYLFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20653 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
2523-37-7 | |
| Record name | 9-METHYLFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20653 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 9-Methylfluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2523-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methylfluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002523377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methylfluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Methylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methyl-9H-fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-METHYLFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95M10BKB07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
115 to 117 °F (NTP, 1992) | |
| Record name | 9-METHYLFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20653 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The presence of the methyl group at the 9-position in 9-methylfluorene leads to increased acidity compared to fluorene. This is attributed to the electron-donating nature of the methyl group, which stabilizes the negative charge formed upon deprotonation at the 9-position. [, , ] This effect is also reflected in the λmax value of the corresponding fluorenyl-lithium compound, indicating greater delocalization of the negative charge in the 9-methylfluorenyl anion. []
A: 9-Methylfluorene demonstrates higher reactivity with organometallic compounds like organosilyl-alkali metals compared to fluorene. Studies using stop-flow techniques show faster reaction rates for 9-methylfluorene, suggesting that the 9-methyl group enhances the reactivity of the 9-hydrogen atom. [] This enhanced reactivity is again linked to the increased acidity of the 9-hydrogen due to the presence of the methyl group.
A: Yes, 9-methylfluorene serves as an effective indicator for titrating common organometallic reagents, particularly those of Group IA and IIA. Its deprotonated form exhibits a distinct red color in THF and a yellow color in ether solutions, enabling sharp endpoint detection. [] This makes it a valuable tool for determining the concentration of organometallic reagents.
A: The molecular formula of 9-methylfluorene is C14H12. Its molecular weight is 180.25 g/mol. [, ]
A: Yes, methylation influences the spectroscopic properties. For instance, the UV-Vis absorption spectrum of 9-methylfluorene differs from that of fluorene. While specific data may vary depending on the solvent and conditions, the presence of the methyl group alters the electronic structure and, consequently, the absorption/emission characteristics. [, , , ]
A: The flow-vacuum pyrolysis of 2,2′-bis(hydroxymethyl)biphenyl yields various products, including fluorene, 9-methylfluorene, 9-methylenefluorene, 9,10-dihydrophenanthrene, phenanthrene, 9-hydroxy-9,10-dihydroanthracene, 9-fluorenol, 9-fluorenone, 2-methyl-2'-formylbiphenyl (major product), 2-hydroxymethyl-2'-formylbiphenyl, and 2,2'-diphendialdehyde. [] The distribution of these products depends on the pyrolysis temperature.
A: Interestingly, while non-enolizable carbonyl compounds like benzophenone and fluorenone undergo reactions with hexamethylphosphoric triamide (HMPA) upon heating, 9-methylfluorene, being enolizable, remains unreactive under similar conditions. [] This suggests that the enol form of 9-methylfluorene is relatively stable and resistant to reactions with HMPA.
A: Upon UV excitation, TBFC undergoes ultrafast photodissociation, yielding tert-butyloxy and methylfluorenyl radicals, along with CO2. The fragmentation process, controlled by the excited state lifetime of TBFC, involves concerted bond breakage of the O-O and the fluorenyl-C(carbonyl) bond. [, , ]
A: Yes, the decarboxylation rate of the 9-methylfluorenylcarbonyloxy radical, an intermediate in TBFC photolysis, is temperature-dependent. Picosecond transient IR spectroscopy studies reveal two decay components: a fast one attributed to vibrationally hot radicals and a slower one representing the dissociation of thermally equilibrated radicals. [, ]
A: Yes, the aza[60]fullerene radical (C59N*) can abstract a hydrogen atom from 9-methylfluorene. Kinetic isotope effect studies suggest a stepwise mechanism where hydrogen atom abstraction is the rate-determining step. [] This highlights the ability of the aza[60]fullerene radical to participate in radical reactions with suitable hydrogen donors like 9-methylfluorene.
A: While fluorene and 9-methylfluorene readily form excimers (excited dimers), 9,9′-dimethylfluorene (F1) does not exhibit excimer emission. Theoretical calculations and spectroscopic studies reveal that steric hindrance from the two methyl groups in F1 prevents π-stacking, favoring a tilted dimer structure stabilized by C-H/π interactions. [, ] This emphasizes the significant role of steric effects in dictating the self-assembly and excited-state behavior of fluorene derivatives.
A: Yes, a correlation exists between the heats of vaporization of aromatic hydrocarbons and their calculated solvent-accessible surface areas. This relationship allows for the estimation of heats of vaporization for compounds like 9-methylfluorene, 9-fluorenyl radical, and 9-methyl-9-fluorenyl radical. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


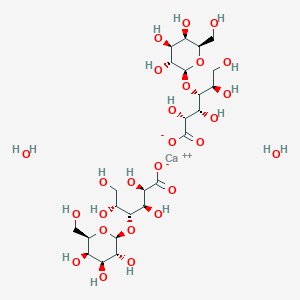

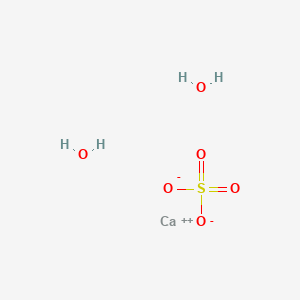
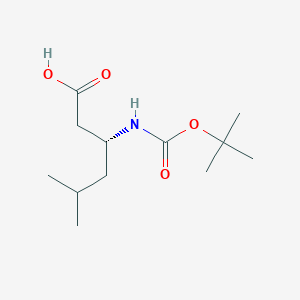
![Spiro[bicyclo[3.1.0]hex-3-ene-2,2-[1,3]dioxolane], 6-methylene-, (-)-](/img/structure/B46911.png)


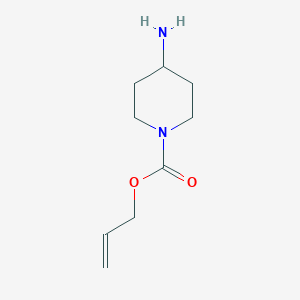
![1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B46919.png)
